

(Rac)-Baxdrostat: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	(Rac)-Baxdrostat	
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Abstract

(Rac)-Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Elevated aldosterone levels are a significant contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. By specifically targeting aldosterone production, Baxdrostat offers a novel therapeutic approach for treatment-resistant hypertension and related conditions. This document provides an in-depth technical overview of the discovery, mechanism of action, and chemical synthesis of (Rac)-Baxdrostat, compiling key quantitative data and detailed experimental methodologies for the scientific community.

Discovery and Rationale

The discovery of Baxdrostat was driven by the need for a novel antihypertensive agent that could overcome the limitations of existing therapies, particularly for patients with treatment-resistant hypertension.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and aldosterone, its terminal hormone, plays a central role in sodium and water retention.[2] While mineralocorticoid receptor (MR) antagonists exist, they can be associated with side effects such as hyperkalemia and hormonal disturbances.[3] Baxdrostat was developed as a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis.[3] This targeted







approach aims to reduce aldosterone levels directly at their source, thereby offering a more specific and potentially better-tolerated treatment option.[2]

Baxdrostat, also known as CIN-107, has demonstrated high selectivity for CYP11B2 over CYP11B1 (11 β -hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[3] This selectivity is crucial for avoiding the adrenal insufficiency that can be associated with non-selective inhibitors.

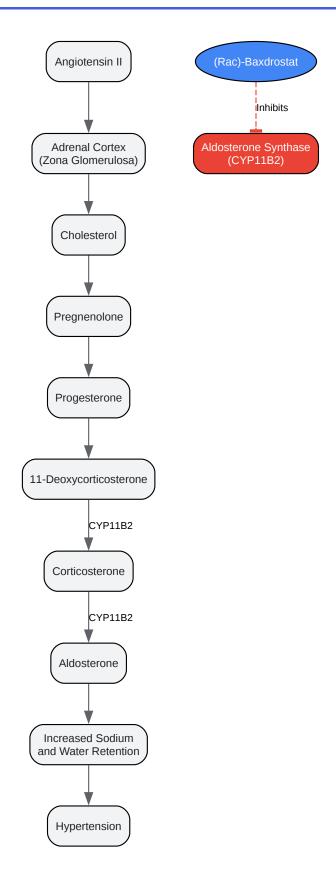
Mechanism of Action

Baxdrostat exerts its therapeutic effect by potently and selectively inhibiting the enzyme aldosterone synthase (CYP11B2).[3] This enzyme is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[3] It catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process. By inhibiting CYP11B2, Baxdrostat effectively blocks the production of aldosterone, leading to a dose-dependent reduction in plasma and urine aldosterone levels.[3] This, in turn, reduces sodium and water reabsorption in the kidneys, resulting in lower blood pressure.[2]

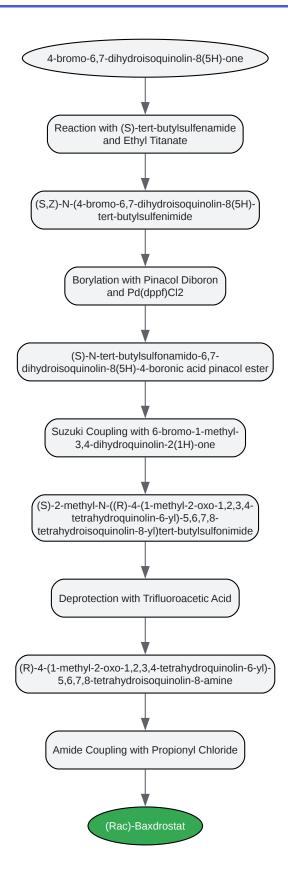
The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 ensures that the production of cortisol, a vital glucocorticoid, is not significantly affected at therapeutic doses.[3]

Signaling Pathway of Aldosterone Synthesis and Inhibition by Baxdrostat

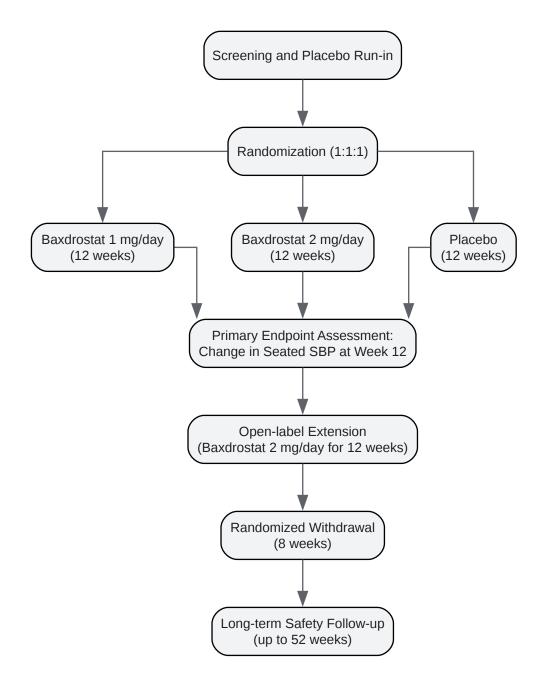












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